2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
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Description
2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16FN3O5S and its molecular weight is 441.43. The purity is usually 95%.
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Scientific Research Applications
Ring Contraction and Biological Applications
A study by Fülöpová et al. (2015) details the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction, highlighting the compound's relevance in pharmacology due to its biological and medicinal applications. This process demonstrates the compound's potential utility in developing pharmacologically relevant derivatives with diverse applications in the pharmaceutical industry (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).
Crystal Structure Analysis for Material Science
Research by Banu et al. (2014) on 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives emphasizes the importance of crystal structure analysis in understanding the molecular packing and interactions within such compounds. This knowledge is crucial for material science applications, where the arrangement of molecules can significantly impact the material's properties (Banu, Lamani, Khazi, & Begum, 2014).
Synthesis and Antitumor Properties
Hutchinson et al. (2001) explored the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in vitro against certain cancer cell lines. This study indicates the potential application of related compounds in cancer research, specifically as antitumor agents, highlighting the importance of structural modifications to enhance biological activity (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Solid-Phase Synthesis for Drug Development
The solid-phase synthesis of related compounds, as described by McMaster et al. (2014), presents a methodology for efficiently producing derivatives with potential drug applications. This technique offers advantages in drug development, allowing for rapid synthesis and screening of pharmacologically active compounds (McMaster, Fülöpová, Popa, Grepl, & Soural, 2014).
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-4-[(3-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O5S/c1-14-9-10-16(12-18(14)22)24-21(26)23(13-15-5-4-6-17(11-15)25(27)28)19-7-2-3-8-20(19)31(24,29)30/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUBWVMYUJJAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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